molecular formula C10H22N2 B12219213 Butyl[2-(pyrrolidin-1-yl)ethyl]amine

Butyl[2-(pyrrolidin-1-yl)ethyl]amine

Cat. No.: B12219213
M. Wt: 170.30 g/mol
InChI Key: KKVWZMSIFJYBPO-UHFFFAOYSA-N
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Description

Butyl[2-(pyrrolidin-1-yl)ethyl]amine is an organic compound characterized by the presence of a pyrrolidine ring attached to an ethylamine chain, which is further substituted with a butyl group. This compound is part of a broader class of pyrrolidine derivatives, which are known for their significant biological and chemical properties. Pyrrolidine derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets.

Preparation Methods

The synthesis of Butyl[2-(pyrrolidin-1-yl)ethyl]amine typically involves the reaction of pyrrolidine with an appropriate butyl-substituted ethylamine precursor. One common method includes the nucleophilic substitution reaction where pyrrolidine reacts with a butyl-substituted ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Butyl[2-(pyrrolidin-1-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various addition products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Butyl[2-(pyrrolidin-1-yl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Pyrrolidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the development of drugs for neurological disorders.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Butyl[2-(pyrrolidin-1-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also bind to receptors, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Butyl[2-(pyrrolidin-1-yl)ethyl]amine can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-one: Known for its use in the synthesis of pharmaceuticals and its biological activities.

    Pyrrolidine-2,5-dione: Studied for its potential therapeutic applications, including anticonvulsant and anti-inflammatory properties.

    Prolinol: Used in asymmetric synthesis and as a chiral auxiliary in organic chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N-(2-pyrrolidin-1-ylethyl)butan-1-amine

InChI

InChI=1S/C10H22N2/c1-2-3-6-11-7-10-12-8-4-5-9-12/h11H,2-10H2,1H3

InChI Key

KKVWZMSIFJYBPO-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCN1CCCC1

Origin of Product

United States

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